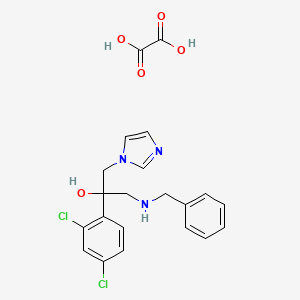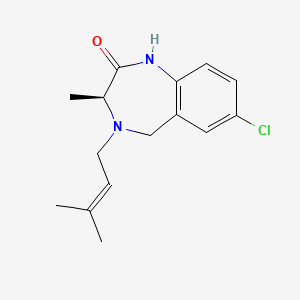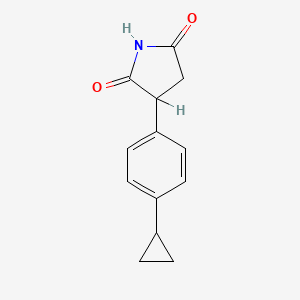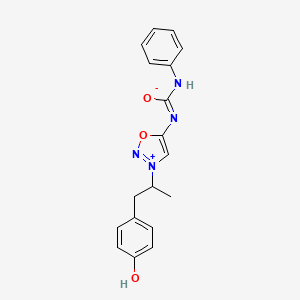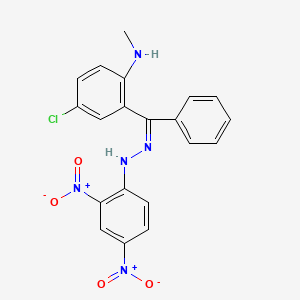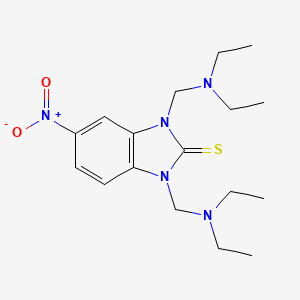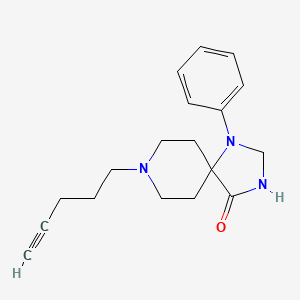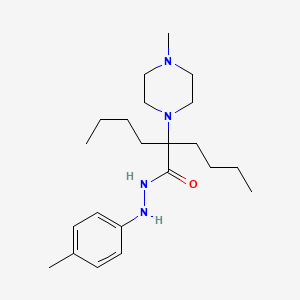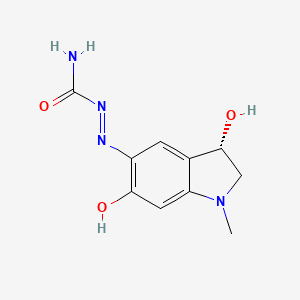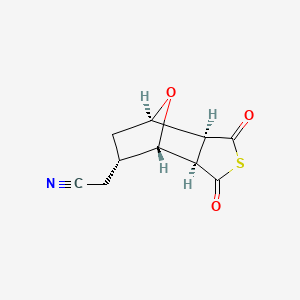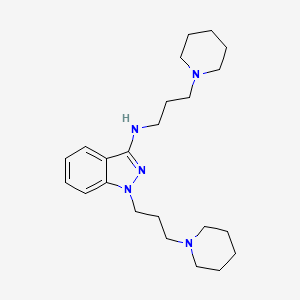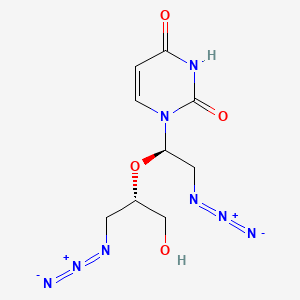
2',3'-Diazido-2',3'-dideoxy-2',3'-secouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-diAz-SecoddU is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of two azido groups at the 2’ and 3’ positions of the sugar moiety, which imparts unique chemical and biological properties. The structural modifications in 2’,3’-diAz-SecoddU make it a valuable tool for various scientific applications, particularly in the study of nucleic acid interactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-diAz-SecoddU typically involves the azidation of a suitable nucleoside precursor. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions, often at room temperature, and involves the use of copper(I) as a catalyst. The azide groups are introduced at the 2’ and 3’ positions of the nucleoside through this highly efficient and regioselective reaction .
Industrial Production Methods
While the industrial production of 2’,3’-diAz-SecoddU is not extensively documented, the principles of large-scale synthesis would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-diAz-SecoddU undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the azido groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’,3’-diAz-SecoddU would yield nitro-substituted nucleosides, while reduction would produce amino-substituted nucleosides.
Scientific Research Applications
2’,3’-diAz-SecoddU has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: The compound is employed in the study of nucleic acid interactions, particularly in the context of DNA and RNA modifications.
Medicine: 2’,3’-diAz-SecoddU has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and biosensors, leveraging its unique chemical properties for sensitive detection of biological molecules.
Mechanism of Action
The mechanism of action of 2’,3’-diAz-SecoddU involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The azido groups can participate in click chemistry reactions, allowing for the attachment of various functional groups or probes. This enables the study of nucleic acid dynamics and interactions at a molecular level. Additionally, the presence of azido groups can induce conformational changes in nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
2’,3’-diAz-SecoddU can be compared with other nucleoside analogs that possess similar modifications:
2’-Azido-2’-deoxyuridine: This compound has a single azido group at the 2’ position and is used in similar applications but lacks the additional reactivity provided by the second azido group.
3’-Azido-3’-deoxyuridine: Similar to the above, but with the azido group at the 3’ position.
2’,3’-Dideoxyuridine: Lacks both hydroxyl groups at the 2’ and 3’ positions, making it less reactive in certain chemical reactions.
The uniqueness of 2’,3’-diAz-SecoddU lies in the presence of two azido groups, which enhances its reactivity and versatility in chemical and biological applications.
Properties
CAS No. |
101527-54-2 |
|---|---|
Molecular Formula |
C9H12N8O4 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-[(1R)-2-azido-1-[(2S)-1-azido-3-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N8O4/c10-15-12-3-6(5-18)21-8(4-13-16-11)17-2-1-7(19)14-9(17)20/h1-2,6,8,18H,3-5H2,(H,14,19,20)/t6-,8+/m0/s1 |
InChI Key |
YDYZKBOIMJEBJY-POYBYMJQSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H](CN=[N+]=[N-])O[C@@H](CN=[N+]=[N-])CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C(CN=[N+]=[N-])OC(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


